molecular formula C35H35N3O2 B1620127 Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate CAS No. 83803-79-6

Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate

Cat. No. B1620127
CAS RN: 83803-79-6
M. Wt: 529.7 g/mol
InChI Key: HEXKKVJQFCHILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate is a useful research compound. Its molecular formula is C35H35N3O2 and its molecular weight is 529.7 g/mol. The purity is usually 95%.
The exact mass of the compound Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83803-79-6

Product Name

Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate

Molecular Formula

C35H35N3O2

Molecular Weight

529.7 g/mol

IUPAC Name

[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;acetate

InChI

InChI=1S/C33H31N3.C2H4O2/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;1-2(3)4/h5-23H,1-4H3;1H3,(H,3,4)

InChI Key

HEXKKVJQFCHILY-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C

Canonical SMILES

CC(=O)[O-].CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C

Other CAS RN

83803-79-6

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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